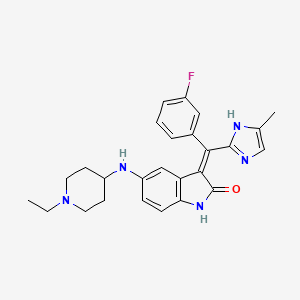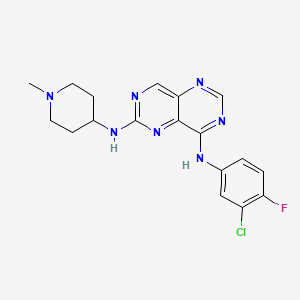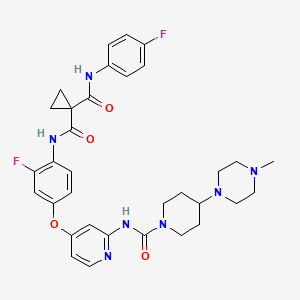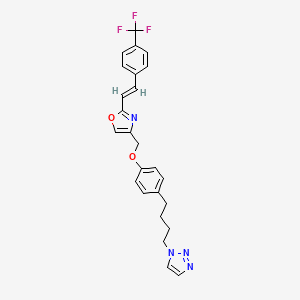
チロシンキナーゼ-IN-1
概要
説明
チロシンキナーゼ-IN-1は、科学研究および治療用途において大きな可能性を示している、多標的チロシンキナーゼ阻害剤です。 KDR、Flt-1、FGFR1、PDGFRαを含むいくつかの主要なキナーゼを阻害し、IC50値はそれぞれ4、20、4、2 nMです 。 チロシンキナーゼは、細胞内の特定のタンパク質のチロシン残基にATPからリン酸基を転移させる酵素であり、シグナル伝達と細胞間コミュニケーションにおいて重要な役割を果たしています .
科学的研究の応用
Tyrosine kinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase activity and inhibition.
Biology: Helps in understanding cellular signaling pathways and the role of tyrosine kinases in various biological processes.
Medicine: Investigated for its potential in treating cancers and other diseases by inhibiting key kinases involved in disease progression
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
作用機序
チロシンキナーゼ-IN-1は、複数のチロシンキナーゼの活性を阻害することにより、その効果を発揮します。 キナーゼのATP結合部位への結合についてATPと競合し、それにより標的タンパク質のチロシン残基のリン酸化を防ぎます 。 この阻害は、細胞の増殖、分化、生存に不可欠なシグナル伝達経路を破壊するため、癌研究と治療において貴重な化合物となっています .
類似の化合物との比較
類似の化合物
いくつかの類似の化合物には、以下が含まれます。
イマチニブ: 慢性骨髄性白血病の治療に使用されるチロシンキナーゼ阻害剤。
オシメルチニブ: 非小細胞肺癌における上皮成長因子受容体(EGFR)の変異を標的とする阻害剤。
スニチニブ: 血管内皮増殖因子(VEGF)、血小板由来増殖因子(PDGF)、線維芽細胞増殖因子(FGF)の受容体を阻害します。
独自性
This compoundは、複数の主要なキナーゼに同時に影響を与える、多標的阻害プロファイルによってユニークです。 この広範囲にわたる活性は、複数のシグナル伝達経路が関与する研究設定で特に効果的です 。 特定のキナーゼに対するその高い効力と選択性も、他の阻害剤と区別する特徴です。
結論として、this compoundは、科学研究および治療開発において重要な用途を持つ、汎用性があり強力な化合物です。 複数のチロシンキナーゼを阻害する能力により、複雑な細胞プロセスの理解と標的化に貴重なツールとなっています。
生化学分析
Biochemical Properties
Tyrosine kinase-IN-1 interacts with various enzymes, proteins, and other biomolecules in the cell. It targets the ATP-binding site of tyrosine kinases, preventing the transfer of phosphate groups to tyrosine residues on proteins . This inhibition disrupts the activation of proteins involved in cell signaling pathways, thereby influencing cellular functions .
Cellular Effects
Tyrosine kinase-IN-1 has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting tyrosine kinase activity, which can disrupt cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the MAPK and PI3K/AKT pathways, which are involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of Tyrosine kinase-IN-1 involves binding to the ATP-binding site of tyrosine kinases, preventing these enzymes from phosphorylating tyrosine residues on proteins . This inhibition can lead to changes in gene expression and disrupt the activation of proteins involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tyrosine kinase-IN-1 can change over time. For instance, its inhibitory effects on tyrosine kinase activity can lead to a decrease in cell proliferation over time . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Tyrosine kinase-IN-1 can vary with different dosages in animal models. For example, higher doses might lead to more pronounced inhibition of tyrosine kinase activity, but could also result in toxic or adverse effects .
Metabolic Pathways
Tyrosine kinase-IN-1 is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels . For instance, it can influence the MAPK and PI3K/AKT pathways, which are involved in cellular metabolism .
Transport and Distribution
Tyrosine kinase-IN-1 is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, which can affect its localization or accumulation . For example, it might bind to specific proteins that transport it to the site of tyrosine kinases, allowing it to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of Tyrosine kinase-IN-1 can affect its activity or function. It might be directed to specific compartments or organelles within the cell, such as the cytoplasm or the cell membrane, where tyrosine kinases are located . This localization can influence the effectiveness of Tyrosine kinase-IN-1 in inhibiting tyrosine kinase activity .
準備方法
合成経路と反応条件
チロシンキナーゼ-IN-1の合成には、中間体の調製とその後の制御された条件下での反応など、いくつかのステップが含まれます。 一般的な合成経路の1つは、2-アミノベンゾニトリルとニトリルの塩基性条件下でのマイクロ波を用いた反応であり、1〜3分以内に高効率で2-置換-4-アミノキナゾリンが得られます 。 反応条件には通常、ジメチルスルホキシド(DMSO)などの溶媒と、反応を促進する触媒の使用が含まれます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、規模が大きくなります。 このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 この化合物は、研究および治療用途の需要を満たすために、自動反応器と精製システムを使用して、通常はバルクで生産されます。
化学反応の分析
反応の種類
チロシンキナーゼ-IN-1は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化誘導体を形成することができます。
還元: この化合物の官能基を修飾するために、還元反応を実行することができます。
置換: 親電子置換などの置換反応は、分子に異なる置換基を導入するために使用できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤が含まれます。 反応は通常、目的の生成物が形成されるように、制御された温度とpHで行われます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により、生物活性を変えた酸化誘導体が生成される可能性がありますが、置換反応により、さまざまな特性を持つさまざまな置換化合物が生成される可能性があります。
科学研究用途
This compoundは、以下を含む、幅広い科学研究用途を持っています。
化学: キナーゼ活性と阻害を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達経路と、さまざまな生物学的プロセスにおけるチロシンキナーゼの役割を理解するのに役立ちます。
医学: 疾患進行に関与する重要なキナーゼを阻害することにより、癌やその他の疾患の治療における可能性について調査されています
業界: 新しい治療薬の開発や創薬研究で使用されています。
類似化合物との比較
Similar Compounds
Some similar compounds include:
Imatinib: A tyrosine kinase inhibitor used to treat chronic myelogenous leukemia.
Osimertinib: An inhibitor targeting epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer.
Sunitinib: Inhibits receptors for vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF).
Uniqueness
Tyrosine kinase-IN-1 is unique due to its multi-targeted inhibition profile, affecting several key kinases simultaneously. This broad-spectrum activity makes it particularly effective in research settings where multiple signaling pathways are involved . Its high potency and selectivity for specific kinases also distinguish it from other inhibitors.
特性
IUPAC Name |
(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYDVBIPXAAJA-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
XL999 is a potent inhibitor of key receptor tyrosine kinases implicated in the development and maintenance of tumor vasculature and in the proliferation of some tumor cells. It inhibits FGFR1, FGFR3, RET, VEGFR2 and PDGFR, and is also a potent inhibitor of FLT3, an important driver of leukemia cell proliferation in some patients with acute myelogenous leukemia (AML). XL999 exhibited excellent activity in target-specific cellular functional assays. | |
| Record name | XL999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
705946-27-6, 921206-68-0 | |
| Record name | XL-999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705946276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XL999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | XL-999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I7PLF6N8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)













